molecular formula C24H19N3O6S B2831622 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate CAS No. 851093-75-9

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate

Cat. No. B2831622
CAS RN: 851093-75-9
M. Wt: 477.49
InChI Key: GURKYGYZCLESJP-UHFFFAOYSA-N
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Description

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a member of the pyrazole family and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2 activity, [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and have antimicrobial properties. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate is its potential use in the development of new drugs for the treatment of various diseases. It has been found to have anti-inflammatory, analgesic, and antimicrobial properties, making it a promising candidate for drug development. However, one of the limitations of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate. One direction is the development of new drugs for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. Another direction is the study of the mechanism of action of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate and its potential use in the development of new drugs. Further studies are also needed to determine the safety and efficacy of this compound and its potential toxicity.

Synthesis Methods

The synthesis of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The second step involves the reaction of 2-methylbenzoyl chloride with 5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazole-3-carboxylic acid to form [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoic acid. The final step involves the reaction of [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoic acid with thionyl chloride and triethylamine to form [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate.

Scientific Research Applications

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate has potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties and has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. It has also been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S/c1-16-8-6-7-11-21(16)24(28)33-23-22(17(2)25-26(23)18-9-4-3-5-10-18)34(31,32)20-14-12-19(13-15-20)27(29)30/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKYGYZCLESJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate

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